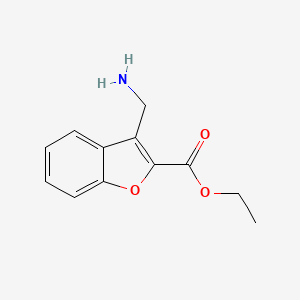

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Beschreibung

BenchChem offers high-quality Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H13NO3 |

|---|---|

Molekulargewicht |

219.24 g/mol |

IUPAC-Name |

ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C12H13NO3/c1-2-15-12(14)11-9(7-13)8-5-3-4-6-10(8)16-11/h3-6H,2,7,13H2,1H3 |

InChI-Schlüssel |

SWZMVJIGYDOJCN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)CN |

Herkunft des Produkts |

United States |

physicochemical properties of Ethyl 3-aminobenzofuran-2-carboxylate

Executive Summary

Ethyl 3-aminobenzofuran-2-carboxylate (CAS: 39786-35-1) is a specialized heterocyclic building block characterized by a benzofuran core substituted with an amino group at the C3 position and an ethyl ester at the C2 position.[1][2][3] This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of tricyclic systems (e.g., benzofuro[3,2-d]pyrimidines) and kinase inhibitors. Its dual functionality—combining a nucleophilic amine with an electrophilic ester in a vinylogous arrangement—makes it a versatile "push-pull" system for heterocyclization reactions.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and handling protocols, designed for researchers requiring high-purity standards for drug development.

Chemical Identity & Structural Analysis[1][4][5]

The compound features a fused benzene and furan ring system. The 3-amino group donates electron density into the furan ring, while the 2-carboxylate group acts as an electron withdrawer, creating a conjugated system that influences both its reactivity and spectral properties.

| Property | Data |

| IUPAC Name | Ethyl 3-amino-1-benzofuran-2-carboxylate |

| Common Name | 3-Aminobenzofuran-2-carboxylic acid ethyl ester |

| CAS Registry Number | 39786-35-1 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| SMILES | CCOC(=O)C1=C(N)C2=CC=CC=C2O1 |

| InChI Key | PWOARNMOPCOJEV-UHFFFAOYSA-N |

| Structural Features | [1][2][3][4][5][6][7][8][9] • H-Bond Donor: 1 (NH₂)• H-Bond Acceptors: 4 (N, O)• Rotatable Bonds: 3 |

Physicochemical Profile

Understanding the solid-state and solution-phase behavior of this compound is essential for optimizing reaction conditions and purification.

Solid-State Properties

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 77–82 °C (Experimental). A sharp melting range indicates high purity; broadening often suggests hydrolysis to the acid or oxidation of the amine.

-

Crystallinity: Tends to form needles or plates when recrystallized from ethanol/water mixtures.

Solution Properties & Solubility

-

Solubility:

-

High: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

-

Moderate: Ethanol, Methanol (Heating may be required for high concentrations).

-

Low/Insoluble: Water, Hexanes.

-

-

Lipophilicity (LogP): Predicted 2.7 .[1] This moderate lipophilicity suggests the compound will partition well into organic layers during extraction but requires care during reverse-phase chromatography (eluting later in gradients).

-

Acidity/Basicity:

Stability & Reactivity

-

Air Sensitivity: The electron-rich amino-furan system is susceptible to oxidation upon prolonged exposure to air and light, turning yellow/brown. Storage under inert gas (Argon/Nitrogen) at <15°C is recommended.

-

Hydrolysis: The ethyl ester is stable under neutral conditions but hydrolyzes rapidly in aqueous base to the corresponding carboxylic acid, which may spontaneously decarboxylate or decompose due to the instability of 3-aminobenzofuran-2-carboxylic acid.

Synthesis & Manufacturing Logic

The most robust route to Ethyl 3-aminobenzofuran-2-carboxylate is the Thorpe-Ziegler Cyclization involving 2-hydroxybenzonitrile. This method is preferred over others for its atom economy and mild conditions.

Reaction Mechanism

The synthesis proceeds via an initial O-alkylation of salicylonitrile with ethyl bromoacetate, followed by a base-mediated intramolecular cyclization where the methylene anion attacks the nitrile carbon.

Figure 1: Synthetic pathway via Thorpe-Ziegler cyclization.[2][4][5][6][9][10]

Experimental Protocol (Representative)

-

Reagents: 2-Hydroxybenzonitrile (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

-

Procedure:

-

Dissolve 2-hydroxybenzonitrile in dry DMF.

-

Add K₂CO₃ and stir for 30 min to form the phenoxide.

-

Add ethyl bromoacetate dropwise.

-

Heat to 60–80 °C. The cyclization often occurs in situ or requires a second step with a stronger base (NaOEt) depending on the substrate.

-

Workup: Pour into ice water. The product often precipitates. Filter and wash with cold water.

-

Purification: Recrystallize from Ethanol or Ethanol/Water (9:1).

-

Characterization & Quality Control

To validate the identity and purity of the compound, the following spectral markers are diagnostic.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆/CDCl₃):

-

δ 1.3–1.4 (3H, t): Methyl group of the ethyl ester.

-

δ 4.3–4.4 (2H, q): Methylene group of the ethyl ester.

-

δ 5.0–6.5 (2H, br s): NH₂ protons. Broad signal; chemical shift varies with concentration and solvent. Exchangeable with D₂O.

-

δ 7.2–7.8 (4H, m): Aromatic protons of the benzene ring.

-

-

Diagnostic Check: The absence of the O-CH₂ signal of the uncyclized intermediate (typically ~4.8 ppm singlet) confirms successful Thorpe-Ziegler cyclization.

Infrared Spectroscopy (IR)

-

3450, 3300 cm⁻¹: Primary amine (NH₂) stretching (doublet).

-

1680–1720 cm⁻¹: Ester Carbonyl (C=O) stretch. Conjugation with the furan ring may lower this frequency compared to aliphatic esters.

-

1625 cm⁻¹: C=C aromatic/furan ring skeletal vibrations.

QC Workflow

Figure 2: Quality control workflow for validating batch purity.

Handling & Safety Profile

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed).[2]

-

Personal Protective Equipment (PPE): Wear nitrile gloves and safety glasses. Use a dust mask (N95) when handling the powder to prevent inhalation.

-

Storage:

-

Temperature: Room temperature or refrigerated (<15°C) for long term.

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Amber glass vials (light sensitive).

-

-

Spill Cleanup: Sweep up dry spills to avoid dust generation. Clean surface with ethanol followed by water.

References

-

Tokyo Chemical Industry (TCI). Product Specification: Ethyl 3-Aminobenzofuran-2-carboxylate (Product No. E0910). Retrieved from .

-

Sigma-Aldrich. Safety Data Sheet & Product Properties: Ethyl 3-aminobenzofuran-2-carboxylate (CAS 39786-35-1). Retrieved from .

-

PubChem. Compound Summary: Ethyl 3-aminobenzofuran-2-carboxylate (CID 2063537).[2] National Library of Medicine. Retrieved from .

- Gewald, K.Heterocyclics from CH-acidic nitriles. VIII. 3-Amino-2-benzo-furancarboxylic acid derivatives. Chemische Berichte, 1966.

Sources

- 1. Ethyl 3-aminobenzoate(582-33-2) 1H NMR spectrum [chemicalbook.com]

- 2. Ethyl 3-aminobenzofuran-2-carboxylate | C11H11NO3 | CID 2063537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 39786-35-1|Ethyl 3-aminobenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. Ethyl 3-aminobenzofuran-2-carboxylate | CAS 39786-35-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 3-氨基苯并呋喃-2-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate: Structural Architecture & Synthetic Methodology

Part 1: Executive Summary & Molecular Identity

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate (PubChem CID: 433021) is a specialized heterocyclic building block used primarily in the development of bioactive small molecules. Belonging to the benzofuran class, it features a bicyclic aromatic core fused with a reactive aminomethyl arm at the C3 position and an ethyl ester moiety at the C2 position.

This specific substitution pattern renders the molecule a "privileged scaffold" in medicinal chemistry. The C2-ester provides a lipophilic anchor or a precursor for further acylation/cyclization, while the C3-aminomethyl group serves as a critical basic handle, often mimicking the side chains of lysine or arginine in enzyme active sites (e.g., kinase inhibitors or GPCR ligands).

| Property | Data |

| IUPAC Name | Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| Core Scaffold | Benzofuran (1-benzofuran) |

| Key Functionalities | Primary Amine (C3), Ethyl Ester (C2) |

| Predicted LogP | ~1.7 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Part 2: Molecular Architecture & Electronic Properties

The molecule's reactivity is defined by the interplay between the electron-rich benzofuran ring and the electron-withdrawing ester group.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the specific numbering of the benzofuran ring system relevant to this derivative.

Figure 1: Structural connectivity and electronic influence of substituents on the benzofuran core.

Electronic Analysis

-

The Benzofuran Core: The oxygen atom in the ring exerts a +M (mesomeric) effect, increasing electron density at C3. However, the presence of the ester at C2 pulls density away, making the C3 position susceptible to electrophilic aromatic substitution (if unsubstituted) or radical halogenation (if methylated).

-

The C3-Aminomethyl Group: This group is chemically distinct from an aniline. It behaves as a benzylic amine . The nitrogen is sp³ hybridized and nucleophilic. It is not conjugated to the aromatic ring, meaning its pKa is likely near 9.0–9.5 (typical for primary alkyl amines), making it protonated at physiological pH.

-

The C2-Ester: This group stabilizes the molecule but deactivates the furan ring towards oxidation. It serves as a masking group for carboxylic acids or as an electrophile for heterocyclization (e.g., forming tricyclic systems like benzofuro[3,2-d]pyrimidines).

Part 3: Synthetic Methodology

Synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate requires a strategy that avoids over-alkylation of the amine. A direct reaction of a halomethyl precursor with ammonia often yields secondary and tertiary amines. Therefore, the Gabriel Synthesis or Delépine Reaction is the authoritative protocol for high-purity synthesis.

Recommended Protocol: Radical Bromination & Gabriel Synthesis

This pathway ensures the exclusive formation of the primary amine.

Step 1: Radical Bromination

Precursor: Ethyl 3-methyl-1-benzofuran-2-carboxylate. Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst), CCl₄ or Benzotrifluoride (solvent). Mechanism: Wohl-Ziegler radical bromination at the benzylic methyl group.

Step 2: Nucleophilic Substitution (Gabriel)

Reagents: Potassium Phthalimide, DMF, Heat (80°C). Mechanism: The phthalimide anion attacks the C3-bromomethyl electrophile via S_N2 mechanism.

Step 3: Deprotection (Hydrazinolysis)

Reagents: Hydrazine hydrate (N₂H₄·H₂O), Ethanol, Reflux.[1] Mechanism: Transamidation releases the free primary amine and insoluble phthalhydrazide byproduct.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway via the Gabriel synthesis method to ensure primary amine purity.

Part 4: Experimental Validation & Analytical Profile

To validate the structure of the synthesized compound, researchers must rely on NMR and Mass Spectrometry. Below are the predicted spectral characteristics based on the benzofuran scaffold.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region (7.2 – 7.7 ppm): Four protons corresponding to the benzene ring (H4, H5, H6, H7). H4 (closest to C3) typically appears as a doublet around 7.6–7.7 ppm due to deshielding by the adjacent aminomethyl group.

-

Methylene (Aminomethyl) (3.8 – 4.2 ppm): A singlet integrating to 2H (-CH₂-NH₂). If the hydrochloride salt is formed, this may shift downfield to ~4.4 ppm.

-

Ethyl Ester:

-

Quartet (4.4 ppm): -O-CH₂ -CH₃.

-

Triplet (1.4 ppm): -O-CH₂-CH₃ .

-

-

Amine (NH₂): Broad singlet, chemical shift varies with concentration and solvent (typically 1.5 – 2.0 ppm in CDCl₃).

Mass Spectrometry (ESI-MS)

-

Molecular Ion: [M+H]⁺ = 220.1 m/z.

-

Fragmentation: Loss of the ethyl group (M-29) or loss of ammonia (M-17) are common fragmentation pathways in high-energy collisions.

Part 5: Medicinal Chemistry Applications[3][4][5]

The Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate structure is not merely an intermediate; it is a pharmacophore designed for specific biological interactions.

-

Kinase Inhibition: The benzofuran core mimics the purine ring of ATP. The C3-aminomethyl group can form hydrogen bonds with the "hinge region" of kinase enzymes or interact with the gatekeeper residue, enhancing selectivity.

-

Anti-Arrhythmic Agents: Benzofuran derivatives (structurally related to Amiodarone) block potassium channels. The basic amine at C3 improves solubility and bioavailability compared to purely lipophilic analogs.

-

DNA Intercalation: The planar aromatic system allows for DNA intercalation, while the cationic ammonium tail (at physiological pH) interacts with the anionic phosphate backbone of DNA.

Comparison of Derivatives

| Derivative | Key Modification | Application |

| Parent (Target) | 3-Aminomethyl | General building block; Kinase hinge binder |

| 5-Bromo analog | Br at C5 | Precursor for Suzuki couplings (library expansion) |

| 5-Methoxy analog | OMe at C5 | Increased electron density; Anti-oxidant properties |

| N-Acylated | Amide at C3 | Peptidomimetic scaffolds; Protease inhibitors |

References

-

PubChem. Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride (CID 433021). National Library of Medicine. [Link]

-

Yamuna, A. J., et al. (2013). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o775. (Demonstrates benzofuran synthesis and crystallographic properties of related 3-amino derivatives). [Link]

-

Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. (Provides protocols for esterification and modification of benzofuran-2-carboxylates). [Link]

-

Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Org.[2][3][4] Synth. 2019, 96, 98-109.[2] (Foundational chemistry for constructing the benzofuran-2-carboxylate core). [Link]

Sources

The Benzofuran Core: A Historical and Synthetic Guide for the Modern Researcher

Abstract

The benzofuran scaffold is a cornerstone of heterocyclic chemistry, celebrated for its prevalence in a vast array of natural products and its role as a "privileged scaffold" in medicinal chemistry.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery and history of benzofuran compounds, designed for researchers, scientists, and drug development professionals. We will traverse the early isolations of naturally occurring benzofurans, delve into the seminal synthetic methodologies that unlocked their chemical space, and chart the evolution of these compounds into life-saving pharmaceuticals. This guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols for the synthesis of this critical heterocyclic motif.

The Dawn of Discovery: From Coal Tar and Botany to the Bench

The story of benzofuran is a classic tale of chemical discovery, intertwined with the study of natural products and the rise of synthetic organic chemistry. While the parent benzofuran molecule was known to be a component of coal tar, its journey into the forefront of chemical research began with the exploration of the plant kingdom.[3]

Early Encounters with Nature's Benzofurans

Long before its formal synthesis, chemists were unknowingly isolating and using extracts containing benzofuran derivatives. The ancient Egyptians utilized the plant Ammi visnaga for its medicinal properties, a plant that we now know is rich in the furocoumarins khellin and visnagin.[4] These compounds, with their complex fused heterocyclic systems, represent some of the earliest encounters with the benzofuran core, although their structures would not be elucidated until much later.

A significant milestone in the history of natural benzofurans was the isolation of usnic acid in 1844 by the German scientist W. Knop.[5] Found in various lichen species, this complex dibenzofuran derivative was one of the first of its kind to be isolated and characterized.[5] Its discovery highlighted the presence of this heterocyclic system in the natural world and sparked interest in its unique chemical properties.

Another pivotal moment came with the isolation of rotenone from plants of the Derris and Lonchocarpus genera. The earliest written record of the use of these plants as insecticides dates back to 1848.[6] The active insecticidal compound, rotenone, was first isolated in 1895 by the French botanist Emmanuel Geoffroy, who named it nicouline.[6][7] Independently, in 1902, Japanese chemical engineer Kazuo Nagai isolated the same compound and named it rotenone.[6][8] The structural elucidation of rotenone, a complex molecule containing a fused benzofuran system, was a significant challenge and a testament to the burgeoning field of natural product chemistry.

These early forays into the chemistry of natural products laid the groundwork for understanding the significance of the benzofuran scaffold and set the stage for its synthetic exploration.

The Birth of Synthesis: Perkin's Rearrangement and the Dawn of an Era

The ability to construct the benzofuran core in the laboratory was a pivotal moment, transforming it from a botanical curiosity into a versatile building block for chemical synthesis. This new chapter was opened by the pioneering work of William Henry Perkin.

The Perkin Rearrangement: A Name Reaction is Born

In 1870, William Henry Perkin reported a novel reaction that would become a cornerstone of benzofuran synthesis: the Perkin rearrangement .[9][10] This reaction involves the ring contraction of a 2-halocoumarin in the presence of a base to form a benzofuran-2-carboxylic acid.[4][10] This discovery was not just the first synthesis of a benzofuran derivative but also a foundational name reaction in organic chemistry.[1][9]

The mechanism of the Perkin rearrangement proceeds through two key stages: a rapid base-induced ring opening of the coumarin lactone, followed by a slower intramolecular cyclization where the newly formed phenoxide attacks the vinyl halide.[4]

Mechanism of the Perkin Rearrangement

Caption: The Perkin rearrangement proceeds via a base-catalyzed ring opening followed by intramolecular cyclization.

Evolution of Benzofuran Synthesis: Expanding the Toolkit

Following Perkin's groundbreaking work, the synthetic repertoire for constructing the benzofuran nucleus expanded significantly. Chemists developed a variety of methods, each with its own advantages in terms of substrate scope, efficiency, and regioselectivity.

The Rap-Stoermer reaction is another classical and straightforward method for the one-pot synthesis of 2-aroylbenzofurans.[8] This reaction involves the condensation of a salicylaldehyde with an α-haloketone under basic conditions.[8][11] The reaction proceeds through a cascade of nucleophilic substitution, nucleophilic addition, and dehydration.[12]

Mechanism of the Rap-Stoermer Reaction

Caption: A general workflow for the synthesis of benzofurans via an intramolecular Wittig reaction.

The advent of transition-metal catalysis revolutionized organic synthesis, and benzofuran construction was no exception. The Sonogashira coupling , a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, has become a powerful tool for the synthesis of 2-substituted benzofurans. [13][14][15]Typically, an o-iodophenol is coupled with a terminal alkyne, and the resulting intermediate undergoes an intramolecular cyclization to afford the benzofuran. [16][17] Catalytic Cycle of the Sonogashira Coupling for Benzofuran Synthesis

Caption: The Sonogashira coupling involves two interconnected catalytic cycles for the formation of the C-C bond prior to cyclization.

From Bench to Bedside: Benzofuran in Drug Development

The unique structural and electronic properties of the benzofuran ring have made it a highly sought-after scaffold in medicinal chemistry. Its ability to interact with a wide range of biological targets has led to the development of numerous clinically successful drugs. [2]

Amiodarone and Dronedarone: A Tale of Two Antiarrhythmics

Perhaps the most well-known benzofuran-containing drugs are the antiarrhythmic agents amiodarone and its derivative, dronedarone . The development of amiodarone is a fascinating story that begins with the natural product khellin. [4] Amiodarone was first synthesized in 1961 by Tondeur and Binon. [18]Initially investigated for angina, its potent antiarrhythmic properties were soon recognized. [6][19]It was approved by the FDA in 1985 for the treatment of arrhythmias. [18][20] Dronedarone was developed as a non-iodinated analog of amiodarone with the aim of reducing the thyroid-related side effects associated with the parent drug. [21]It was approved by the FDA in 2009 for the treatment of atrial fibrillation and atrial flutter. [22][23]

| Drug | Year of First Synthesis | Year of FDA Approval | Key Structural Feature |

|---|---|---|---|

| Amiodarone | 1961 [18] | 1985 [18][20] | Iodinated benzofuran |

| Dronedarone | ~2000s | 2009 [22][23]| Non-iodinated benzofuran |

A Privileged Scaffold in Modern Drug Discovery

The success of amiodarone and dronedarone is just one example of the broad therapeutic potential of benzofuran derivatives. This scaffold is found in drugs targeting a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. [24][25]The ongoing exploration of benzofuran chemistry continues to yield novel compounds with promising biological activities, solidifying its status as a truly privileged structure in the landscape of drug discovery.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of key benzofuran precursors and the benzofuran core itself, based on established literature procedures.

Synthesis of 2-Acetylbenzofuran via Rap-Stoermer Reaction

This protocol describes the synthesis of 2-acetylbenzofuran from salicylaldehyde and chloroacetone. [12][20] Materials:

-

Salicylaldehyde

-

Chloroacetone

-

Anhydrous potassium carbonate

-

Dry acetone

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) in dry acetone (150 mL). [20]2. Gently reflux the mixture for 13 hours. [20]3. After cooling, filter the reaction mixture to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure to yield a dark yellow solid. [20]5. Recrystallize the crude product from petroleum ether to obtain pure 2-acetylbenzofuran. [20]

Synthesis of a Benzofuran-2-carboxylic Acid via Perkin Rearrangement

This protocol details a microwave-assisted Perkin rearrangement of a 3-bromocoumarin. [26] Materials:

-

3-Bromocoumarin derivative

-

Ethanol

-

Sodium hydroxide

-

Water

-

Hydrochloric acid

Procedure:

-

To a microwave vessel, add the 3-bromocoumarin (1.0 eq), ethanol, and sodium hydroxide (3.0 eq). [26]2. Seal the vessel and place it in a microwave reactor. Irradiate at 300W for 5 minutes at 79°C with stirring. [26]3. Monitor the reaction by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture on a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water and acidify with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid. [26]6. Collect the solid by filtration and dry.

Conclusion

From its early discovery in natural products to its central role in modern synthetic and medicinal chemistry, the journey of the benzofuran scaffold is a testament to the power of chemical exploration. The development of elegant and efficient synthetic methods has not only provided access to a vast array of complex molecules but has also paved the way for the discovery of life-changing medicines. As we continue to refine our synthetic strategies and deepen our understanding of the biological activities of these compounds, the benzofuran core is poised to remain a source of innovation and inspiration for generations of scientists to come.

References

[5]Usnic acid - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [16]One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions | Request PDF. (2019, May 20). Retrieved March 4, 2026, from [Link] [4]Tavolinejad, H., Soltani, D., Zargaran, A., Rezaeizadeh, H., & Vasheghani-Farahani, A. (2019). The Story of Amiodarone: Discovery of an anti-arrhythmic drug by exploring a medicinal plant, from history to clinical practice. European Heart Journal, 40(33), 2758–2759. [Link] [6]Rotenone - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [19]What is the history and usage of Amiodarone (antiarrhythmic medication)? - Dr.Oracle. (2025, September 4). Retrieved March 4, 2026, from [Link] [18]Amiodarone Hydrochloride - Drug Targets, Indications, Patents - Patsnap Synapse. (2026, February 13). Retrieved March 4, 2026, from [Link] [2]Benzofuran (Chemical) - Overview | StudyGuides.com. (2026, February 3). Retrieved March 4, 2026, from [Link] [26]Marriott, K.-S. C., Bartee, R., Morrison, A. Z., Stewart, L., & Wesby, J. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319–3321. [Link] [8]AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. (2008). J. Iran. Chem. Soc., 5, S113-S117. [20]Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017, August 14). Retrieved March 4, 2026, from [Link] [27]Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions. (2012). Chemical Communications, 48(65), 8078-8080. [Link] [28]Lee, Y.-T., Jang, Y.-J., Syu, S.-e., Chou, S.-C., Lee, C.-J., & Lin, W. (2014). Chemoselective Intramolecular Wittig Reactions for the Synthesis of Oxazoles and Benzofurans. The Journal of Organic Chemistry, 79(24), 12156–12167. [Link] [7]Rotenone. (2014, March 10). American Chemical Society. Retrieved March 4, 2026, from [Link] [29]Catalytic cycle of the Sonogashira cross-coupling reaction. (n.d.). Retrieved March 4, 2026, from [Link] [24]Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010, November 29). Retrieved March 4, 2026, from [Link] [11]Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions | Request PDF. (2022, August). Retrieved March 4, 2026, from [Link] [30]Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Retrieved March 4, 2026, from [Link] [9]A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). ACS Omega, 9(19), 20728–20752. [Link] [25]Synthesis of benzofuran derivatives via rearrangement and their inhibitory activity on acetylcholinesterase - PubMed. (2010, November 29). Retrieved March 4, 2026, from [Link] [22]Dronedarone - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [23]Santosa, M., García, L. C., Checura, C., Donadío, L. G., Fernandez, C., Orgueira, H., & Comin, M. J. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 323–329. [Link] [1]Kishor R More. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [31]A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies | ACS Omega. (2024, May 5). Retrieved March 4, 2026, from [Link] [12]Research advances in the Rap-Stoermer reaction - ResearchGate. (2025, August 6). Retrieved March 4, 2026, from [Link] [32]LICHENS—An Unlikely Source of New Herbicides. (2001, January). AgResearch Magazine. Retrieved March 4, 2026, from [Link] [21]Dronedarone: An overview. (2011, July 11). Taylor & Francis. Retrieved March 4, 2026, from [Link] [33]Fascinating Organic Molecules from Nature. (2013). RESONANCE, 18(5), 428-440. [34]A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - Semantic Scholar. (2024, May 6). Retrieved March 4, 2026, from [Link] [35]Wittig reaction - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [36]Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. (n.d.). Bentham Science Publisher. Retrieved March 4, 2026, from [Link] [37]Synthesis of 2-acetyl benzofuran 164 | Download Scientific Diagram. (n.d.). Retrieved March 4, 2026, from [Link] [13]Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 4, 2026, from [Link] [14]The Sonogashira Coupling. (n.d.). Retrieved March 4, 2026, from [Link] [15]Sonogashira Coupling. (n.d.). Retrieved March 4, 2026, from [Link] [38]Synthesis and characterization of 2- acetyl furan benzoyl hydrazone and its applications in the spectrophotometric determination. (2017, August 1). MedCrave online. Retrieved March 4, 2026, from [Link] [3]Perkin rearrangement - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [39]Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). Retrieved March 4, 2026, from [Link] [40]Methods for the synthesis of benzofurans and the procedure described in this work. - ResearchGate. (n.d.). Retrieved March 4, 2026, from [Link] [41]Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis | Organic Letters. (2020, March 18). Retrieved March 4, 2026, from [Link] [17]Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved March 4, 2026, from [Link] [42]Experimental Procedure - Sonogashira Coupling | PDF | Chemistry. (n.d.). Retrieved March 4, 2026, from [Link] [43]Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (n.d.). Retrieved March 4, 2026, from [Link] [10]Perkin rearrangement - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link] [44]Identification and determination of usnic acid and fatty acid from various lichen species in arequipa, Peru, as well as antibacterial and antioxidant capacity. (2024, October 22). PMC. Retrieved March 4, 2026, from [Link] [45]A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved March 4, 2026, from [Link] [46]The Determination of the Structure of Rotenone. (n.d.). Scilit. Retrieved March 4, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Usnic acid - Wikipedia [en.wikipedia.org]

- 6. Rotenone - Wikipedia [en.wikipedia.org]

- 7. acs.org [acs.org]

- 8. stjohns.edu [stjohns.edu]

- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 11. Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. gold-chemistry.org [gold-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biolichen.com [biolichen.com]

- 26. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ijbcp.com [ijbcp.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

- 30. Wittig Reaction [organic-chemistry.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. USDA ARS Online Magazine Vol. 49, No. 1 [agresearchmag.ars.usda.gov]

- 33. ias.ac.in [ias.ac.in]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 35. Wittig reaction - Wikipedia [en.wikipedia.org]

- 36. eurekaselect.com [eurekaselect.com]

- 37. researchgate.net [researchgate.net]

- 38. medcraveonline.com [medcraveonline.com]

- 39. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 40. researchgate.net [researchgate.net]

- 41. pubs.acs.org [pubs.acs.org]

- 42. scribd.com [scribd.com]

- 43. researchgate.net [researchgate.net]

- 44. Identification and determination of usnic acid and fatty acid from various lichen species in arequipa, Peru, as well as antibacterial and antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 45. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 46. scilit.com [scilit.com]

The Biological Significance of the Benzofuran Scaffold: A Technical Guide to Molecular Design, Activity, and Evaluation

Executive Summary

The benzofuran nucleus—a fused bicyclic system comprising a benzene ring and a furan ring—is universally recognized as a "privileged scaffold" in medicinal chemistry. Due to its rigid planarity, inherent lipophilicity, and electron-rich heteroaromatic system, it serves as a highly versatile pharmacophore capable of engaging in diverse non-covalent interactions with biological targets. This technical guide provides an in-depth mechanistic analysis of benzofuran derivatives, detailing their antimicrobial, anticancer, and neuroprotective properties, alongside field-proven, self-validating experimental protocols for their biological evaluation.

Pharmacological Landscape and Mechanistic Insights

Antimicrobial and Antifungal Activity

The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the development of novel chemical entities. Benzofuran derivatives have demonstrated profound efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as fungal strains like Candida albicans1. The mechanism of action frequently involves the disruption of the microbial cell wall or the inhibition of essential enzymes such as DNA gyrase 2. Substitutions at the C-2 position with pyrazoline or thiazole moieties significantly enhance the lipophilicity required to penetrate the thick peptidoglycan layer of Gram-positive bacteria, optimizing the pharmacokinetic profile of the compound.

Anticancer Properties

Benzofuran compounds exert potent antiproliferative effects through multiple mechanistic pathways, including tubulin polymerization inhibition, apoptosis induction, and epigenetic modulation 3. For instance, novel benzofuran acylhydrazones have been identified as highly selective inhibitors of Lysine-specific demethylase 1 (LSD1), an epigenetic enzyme overexpressed in various aggressive malignancies 4. The rigid benzofuran core anchors the molecule securely within the hydrophobic pocket of LSD1, while the acylhydrazone tail forms critical hydrogen bonds (specifically with residues Phe558 and Asn806), silencing the enzyme and altering gene expression to trigger apoptosis.

Neuroprotection and CNS Applications

Recent high-throughput screening campaigns have identified specific benzofuran derivatives that act synergistically with Insulin-Like Growth Factor 1 (IGF-1) to promote neuroprotection 5. These compounds exhibit exceptional blood-brain barrier (BBB) penetrability due to the scaffold's inherent lipophilicity, offering promising therapeutic avenues for neurodegenerative conditions such as Alzheimer's disease.

Structure-Activity Relationship (SAR) Dynamics

Quantitative data and SAR trends are critical for rational lead optimization. The table below summarizes how specific regioselective substitutions modulate the biological activity of the benzofuran core.

| Substitution Position | Functional Group | Primary Biological Activity | Mechanistic Rationale |

| C-2 | Pyrazoline, Thiazole | Antimicrobial | Enhances lipophilicity; facilitates cell wall penetration and disrupts microbial membrane integrity. |

| C-3 | Acylhydrazone | Anticancer | Acts as a potent hydrogen-bond donor/acceptor to target and inhibit epigenetic enzymes like LSD1. |

| C-5 / C-6 | Halogens (Br, Cl), Hydroxyl | Antimicrobial / Antioxidant | Increases electron density; improves target binding affinity and enhances free radical scavenging. |

| C-7 | Triazolo-thiadiazine | Antifungal | Mimics sterol precursors to competitively disrupt ergosterol biosynthesis in fungal membranes. |

Experimental Protocols for Benzofuran Evaluation

To ensure scientific integrity and reproducibility, the biological evaluation of benzofuran derivatives must employ self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol 1: Self-Validating Resazurin Broth Microdilution (Antimicrobial Assay)

Causality: Highly lipophilic benzofuran derivatives often precipitate in aqueous media, creating visual turbidity that mimics bacterial growth and causes false positives in standard MIC (Minimum Inhibitory Concentration) assays. Using resazurin (a redox indicator) isolates true biological viability from physical insolubility. Only actively respiring bacteria can reduce the blue resazurin to pink resorufin, providing a self-validating, colorimetric readout.

Step-by-Step Workflow:

-

Preparation: Dissolve the benzofuran derivative in DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

-

Dilution: Perform two-fold serial dilutions of the compound in a 96-well plate using Mueller-Hinton broth.

-

Inoculation: Add

CFU/mL of the target bacterial suspension to each well. -

Incubation: Incubate the plates at 37°C for 18 hours. This specific 18-hour window ensures bacteria reach the logarithmic growth phase where metabolic reduction is maximized.

-

Indicator Addition: Add 10 µL of a 0.015% resazurin aqueous solution to each well. Incubate for an additional 2-4 hours.

-

Readout: Visually inspect the plate or read fluorescence. The MIC is defined as the lowest concentration where the well remains strictly blue (indicating complete inhibition of cellular respiration).

Protocol 2: Mechanistic Cell Viability Assay (MTT) for Anticancer Screening

Causality: The MTT assay is chosen over simple cell counting because it measures mitochondrial succinate dehydrogenase activity, providing a direct, biochemical validation of cellular metabolism. If a benzofuran derivative induces apoptosis, mitochondrial function ceases long before membrane rupture occurs, making MTT a highly sensitive early indicator of true cytotoxicity.

Step-by-Step Workflow:

-

Seeding: Seed target cancer cells (e.g., MCF-7 or HT-29) in a 96-well plate at a density of

cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow proper cell adhesion. -

Treatment: Treat cells with varying concentrations of the benzofuran derivative (ranging from 0.1 µM to 100 µM) for 48 hours.

-

Reagent Addition: Carefully remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT reagent.

-

Metabolic Reduction: Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

-

Solubilization: Discard the supernatant. Add 100 µL of DMSO to each well to dissolve the formazan crystals. The use of DMSO ensures complete solubilization of the highly hydrophobic formazan, preventing erratic absorbance readings.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Mechanistic Workflows and Visualizations

The following diagrams illustrate the logical pathways and experimental workflows associated with the development and evaluation of benzofuran derivatives.

Mechanistic pathway of benzofuran-based LSD1 inhibitors in cancer therapy.

Iterative workflow for the biological evaluation of benzofuran derivatives.

Conclusion

The benzofuran scaffold remains a cornerstone in modern drug discovery. By understanding its structure-activity relationships and employing rigorous, self-validating biological assays, researchers can unlock its full potential in developing next-generation therapeutics against resistant pathogens, aggressive malignancies, and complex neurodegenerative disorders.

References

- Source: National Institutes of Health (NIH)

- Benzofuran – Knowledge and References Source: Taylor & Francis URL

- Source: Royal Society of Chemistry (RSC)

- Source: National Institutes of Health (NIH)

- Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1)

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride

This guide provides a comprehensive technical overview of the solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical and practical aspects of its solubility.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in drug development.[1][2] For a drug to be absorbed, it must first be in an aqueous solution at the site of absorption.[2] Poor aqueous solubility is a major hurdle for many new chemical entities, with over 40% of currently marketed drugs and a significant majority of developmental candidates exhibiting this characteristic.[1][2][3][4] This can lead to low bioavailability, necessitating higher doses to achieve a therapeutic effect.[2]

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is a benzofuran derivative. Benzofurans are a class of heterocyclic compounds found in both natural and synthetic materials, known for a wide range of pharmacological activities.[5][6] As a hydrochloride salt of an amine, its solubility is expected to be significantly influenced by the polarity of the solvent and the pH of the medium.[7] Understanding and quantifying the solubility of this compound is therefore paramount for its effective development and application.

Physicochemical Properties Influencing Solubility

The molecular structure of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride dictates its solubility behavior. Key properties include:

| Property | Value/Information | Source |

| Molecular Formula | C12H13NO3 · HCl | [8] |

| Molecular Weight | 255.69 g/mol | [8] |

| Structure | Contains a benzofuran core, an ethyl ester, and an aminomethyl group as a hydrochloride salt. | [8][9] |

| Polarity | The presence of the amine hydrochloride salt and the ester group imparts polarity, suggesting higher solubility in polar solvents.[7] | - |

| pKa | The aminomethyl group is basic and will be protonated at lower pH values, influencing its ionization and, consequently, its solubility. The exact pKa value is not readily available in the provided search results but is a critical parameter to determine experimentally. | - |

The hydrochloride salt form is a common strategy to enhance the aqueous solubility of basic drugs.[3] The protonated amine group can readily interact with polar water molecules, facilitating dissolution.[10]

Conceptual Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts:

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[11][12][13] It represents the true solubility limit when the system has reached a stable state. The shake-flask method is the gold standard for determining thermodynamic solubility.[11][13]

-

Kinetic Solubility: This measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous medium.[11][14] It is a high-throughput method often used in early drug discovery for rapid screening of compounds.[14][15][16]

For drug development, thermodynamic solubility provides a more accurate and relevant measure for formulation and biopharmaceutical assessment.[15][16]

Caption: Differentiating Thermodynamic and Kinetic Solubility.

Experimental Determination of Solubility

A robust experimental design is essential for obtaining accurate and reproducible solubility data. The shake-flask method is the most reliable approach for determining thermodynamic solubility.[13]

Shake-Flask Method Protocol

This protocol outlines the steps for determining the equilibrium solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride.

Objective: To determine the thermodynamic solubility in various aqueous and organic solvents at a controlled temperature.

Materials:

-

Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride (purity >99%)

-

Analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, DMSO)

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of each solvent in sealed vials. The excess solid ensures that equilibrium is reached.[7]

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7][11]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.[7]

-

Sample Preparation for Analysis: Carefully withdraw a clear aliquot of the supernatant, filter it through a syringe filter, and dilute it with a suitable mobile phase for analysis.[7]

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC method.[7]

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL or µM.

Caption: Workflow for the Shake-Flask Solubility Assay.

Factors Influencing Solubility

Several factors can significantly impact the solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride.

Effect of pH

As a salt of a weak base, the solubility of this compound is expected to be highly pH-dependent.[17] In acidic solutions, the aminomethyl group will be fully protonated, enhancing its interaction with water and leading to higher solubility. As the pH increases towards and beyond the pKa of the amine, the un-ionized form will predominate, which is generally less water-soluble.[13] Therefore, determining the pH-solubility profile is crucial.[14] According to WHO and other regulatory guidelines, this profile should be determined over a pH range of 1.2 to 6.8 to be relevant to the physiological conditions of the gastrointestinal tract.[18]

Common Ion Effect

When determining the solubility of a hydrochloride salt in a medium containing chloride ions (such as simulated gastric fluid), the common ion effect can come into play.[10][14] The presence of a common ion can suppress the dissolution of the salt, leading to a lower apparent solubility.[10]

Solvent Polarity

The principle of "like dissolves like" is applicable here. As a polar, ionic compound, Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is expected to be more soluble in polar protic solvents like water, ethanol, and methanol, and less soluble in non-polar aprotic solvents such as hexane or toluene.[7]

Temperature

Solubility is also temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is standard practice to determine solubility at physiologically relevant temperatures, such as 37°C.[18]

Strategies for Solubility Enhancement

If the intrinsic solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride is found to be a limiting factor, several formulation strategies can be employed to enhance it:

-

pH Modification: Maintaining an acidic pH in the formulation can keep the compound in its more soluble, ionized form.[17]

-

Co-solvents: The use of water-miscible organic solvents like propylene glycol or polyethylene glycols (PEGs) can increase the solubility of poorly soluble compounds.[3][17]

-

Surfactants: These agents can form micelles that encapsulate the drug molecules, increasing their apparent solubility in aqueous media.[17]

-

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their solubility.[3][17][19]

-

Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution, which can enhance the dissolution rate.[1][4][17]

Conclusion

A thorough understanding and accurate determination of the solubility of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride are fundamental for its successful development and application. This guide has provided a comprehensive framework for approaching this critical task, from understanding the underlying physicochemical principles to implementing robust experimental protocols. By carefully considering the factors that influence solubility and exploring appropriate enhancement strategies, researchers can optimize the performance of this promising compound.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- PubChem. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.

- European Medicines Agency. (2016, November 15). Guideline on the chemistry of active substances.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- PubMed. (2014, January 15). The impact of the EMA change in definition of "dose" on the BCS dose-solubility ratio: a review of the biowaiver monographs.

- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- BIOFOUNT. (n.d.). Ethyl 3-(Aminomethyl)-1-benzofuran-2-carboxylate Hydrochloride.

- PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- PubChem. (n.d.). Ethyl 3-methyl-1-benzofuran-2-carboxylate.

- Sigma-Aldrich. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate 97 39786-35-1.

- SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2013, November 8). (PDF) The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs.

- PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.

- EXPERIMENT 1 DETERMIN

- Benchchem. (n.d.). Solubility of Anhalamine Hydrochloride: A Qualitative Overview.

- D. (2011, December 3). Description and Solubility.

- Asian Journal of Pharmaceutics. (n.d.). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Retrieved from Asian Journal of Pharmaceutics website.

- Pharmaceutical Online. (2024, September 3). EMA Issues New Draft Guideline Chemistry Of Active Substances.

- Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- PubChemLite. (n.d.). Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride.

- ResearchGate. (2021, April 22). (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.

- World Health Organization (WHO). (n.d.). Annex 4.

- ChemSynthesis. (2025, May 20). ethyl 3-methyl-1-benzofuran-2-carboxylate - 22367-82-4, C12H12O3, density, melting point, boiling point, structural formula, synthesis.

- ResearchGate. (n.d.). (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.

- IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from National Journal of Pharmaceutical Sciences website.

- Pharmaceutical Technology. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More?.

- SCBT. (n.d.). Ethyl 3-aminobenzofuran-2-carboxylate | CAS 39786-35-1.

- Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography.

- PubMed. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility.

- PubMed. (n.d.). N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation.

- MDPI. (2025, August 14). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-disubstituted aminomethyl benzofuran derivatives: synthesis and preliminary binding evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1135105-75-7|Ethyl 3-(Aminomethyl)-1-benzofuran-2-carboxylate Hydrochloride|Ethyl 3-(Aminomethyl)-1-benzofuran-2-carboxylate Hydrochloride|-范德生物科技公司 [bio-fount.com]

- 9. PubChemLite - Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate hydrochloride (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. raytor.com [raytor.com]

- 12. uspnf.com [uspnf.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. pharmatutor.org [pharmatutor.org]

- 15. enamine.net [enamine.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 18. who.int [who.int]

- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

Application Note: Synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

This guide outlines a scientifically rigorous protocol for the synthesis of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate . The methodology prioritizes chemoselectivity to preserve the ethyl ester functionality while installing the primary amine.

Abstract & Retrosynthetic Analysis

The benzofuran scaffold is a privileged structure in medicinal chemistry, often found in anti-arrhythmic (e.g., Amiodarone), anti-tumor, and antimicrobial agents. The specific target, Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate , serves as a critical intermediate for constructing complex peptidomimetics or fragment-based drug discovery libraries.

The primary synthetic challenge is the selective amination of the C3-methyl position without hydrolyzing the C2-ethyl ester or reducing the furan double bond. A Staudinger Reduction strategy is selected over the Gabriel Synthesis or catalytic hydrogenation to ensure maximum functional group compatibility.

Retrosynthetic Scheme (Logic Flow)

-

Target: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

-

Precursor 1 (Azide): Ethyl 3-(azidomethyl)-1-benzofuran-2-carboxylate

-

Precursor 2 (Bromide): Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

-

Starting Material: Ethyl 3-methyl-1-benzofuran-2-carboxylate[1][2]

-

Raw Materials: 2-Hydroxyacetophenone + Ethyl Bromoacetate

Caption: Retrosynthetic pathway prioritizing ester stability via Staudinger reduction.

Detailed Experimental Protocol

Phase 1: Synthesis of the Core Scaffold

Note: If Ethyl 3-methyl-1-benzofuran-2-carboxylate (CAS: 22367-82-4) is purchased commercially, proceed directly to Phase 2.

Reaction:

2-Hydroxyacetophenone + Ethyl Bromoacetate

Protocol:

-

Alkylation: Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous acetone. Add anhydrous

(2.0 eq) and Ethyl bromoacetate (1.1 eq). Reflux for 6–8 hours. -

Workup: Filter salts, evaporate solvent, and redissolve residue in EtOAc. Wash with water/brine.

-

Cyclization: Dissolve the crude ether in absolute ethanol. Add freshly prepared NaOEt (1.2 eq) dropwise at 0°C. Stir at room temperature (RT) for 12 hours.

-

Purification: Acidify carefully with 1M HCl (keep T < 10°C) to neutralize. Extract with EtOAc.[3] Purify via recrystallization (EtOH) or silica flash chromatography (Hex/EtOAc).

Phase 2: Radical Bromination (Wohl-Ziegler)

Objective: Selectively brominate the C3-methyl group.

| Parameter | Specification |

| Reagent | N-Bromosuccinimide (NBS) (1.05 eq) |

| Initiator | AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride ( |

| Temperature | Reflux ( |

Step-by-Step:

-

Dissolve Ethyl 3-methyl-1-benzofuran-2-carboxylate (10 mmol) in anhydrous

(50 mL). Note: -

Add NBS (10.5 mmol) and AIBN (1 mmol).

-

Heat to reflux under

atmosphere. Monitor by TLC (Hexane:EtOAc 9:1). Reaction is typically complete in 4–6 hours. -

Critical Step: Cool the mixture to 0°C to precipitate succinimide. Filter off the solid.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize from Hexane/EtOAc or use rapid filtration through a silica plug to remove trace succinimide.

-

Yield Target: 75–85%

-

Product:Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate

-

Phase 3: Azidation

Objective: Install the nitrogen atom via nucleophilic substitution.

Protocol:

-

Dissolve the bromomethyl intermediate (5 mmol) in anhydrous DMF (15 mL).

-

Add Sodium Azide (

) (1.5 eq, 7.5 mmol). Caution: -

Stir at Room Temperature for 4–12 hours. Heating is usually unnecessary and increases side products.

-

Workup: Dilute with water (50 mL) and extract with Diethyl Ether (

, 3 x 20 mL). -

Wash organic layer with water (2x) and brine (1x) to remove DMF. Dry over

.[3] -

Concentrate carefully (Azides can be energetic; do not distill to dryness at high heat).

-

Product:Ethyl 3-(azidomethyl)-1-benzofuran-2-carboxylate

-

Phase 4: Staudinger Reduction (The "Gold Standard")

Objective: Reduce azide to primary amine without affecting the ester.

Mechanism:

Protocol:

-

Dissolve the crude azide (from Phase 3) in THF (20 mL).

-

Add Triphenylphosphine (

) (1.1 eq). Gas evolution ( -

Stir at RT for 2 hours until gas evolution ceases (Formation of iminophosphorane).

-

Add Water (2 mL) to the reaction mixture and stir for an additional 12 hours at RT (Hydrolysis).

-

Workup: Evaporate THF. Acidify residue with 1M HCl (15 mL) to form the water-soluble amine hydrochloride salt.

-

Purification (Extraction Wash): Wash the aqueous acidic layer with

or DCM (2 x 15 mL) to remove Triphenylphosphine oxide ( -

Isolation: Basify the aqueous layer with saturated

or 1M NaOH (to pH 9–10). Extract the free amine into DCM (3 x 20 mL). -

Dry (

) and concentrate to yield the target amine.-

Final Product:Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

-

Storage: Store as HCl salt (precipitate with HCl/Dioxane) for long-term stability.

-

Critical Process Parameters (CPPs) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Incomplete Bromination | Ensure reagents are dry. Add AIBN in two portions (start & mid-reaction). Use a 300W tungsten lamp to initiate radicals if thermal initiation fails. |

| Over-Bromination | Dibromination of methyl group | Strictly control stoichiometry (1.05 eq NBS). Stop reaction immediately upon consumption of starting material (TLC monitoring). |

| Ester Hydrolysis | High pH during workup | Avoid strong bases during the Staudinger workup. Use |

| Triphenylphosphine Oxide Contamination | Inefficient Separation | The acid-base extraction (Step 5-7 in Phase 4) is critical. |

Safety & Handling

-

Sodium Azide: Highly toxic. Reacts with acids to form hydrazoic acid (explosive/toxic). Do not use halogenated solvents (DCM) with Azide if possible (formation of diazidomethane). Use DMF/Ether.

-

NBS/Initiators: Radical reactions can be exothermic. Ensure reflux condensers are efficient.

-

Benzofurans: Biologically active; handle with gloves and in a fume hood.

References

-

Synthesis of Ethyl 3-(bromomethyl)benzofuran-2-carboxylate: Al-Sanea, M. M., et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.

-

Staudinger Reduction Methodology: Staudinger, H., & Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine." Helvetica Chimica Acta, 1919.

-

Benzofuran Precursor Synthesis (Kostanecki-Robinson type): Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.

-

General Benzofuran Functionalization: Oschmann, M., et al. "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives." ChemRxiv, 2019.

Sources

Application Note: Strategic HPLC Method Development for Benzofuran Derivatives

Executive Summary & Physicochemical Context

Benzofuran derivatives are a critical scaffold in medicinal chemistry, forming the core of anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone), natural products (e.g., Eupomatenoids), and synthetic intermediates.[1]

Developing robust HPLC methods for these compounds presents unique challenges:

-

Hydrophobicity: The fused benzene-furan ring system is highly lipophilic (LogP > 3.0 for many derivatives), requiring high organic strength.

-

Structural Isomerism: Positional isomers (e.g., 5-substituted vs. 6-substituted) often co-elute on standard C18 phases.

-

Peak Tailing: Derivatives containing basic amine side chains (like Amiodarone) interact strongly with residual silanols, causing significant peak asymmetry.

This guide provides a protocol to overcome these challenges by leveraging

Pre-Method Characterization

Before injecting, define the "Personality" of your analyte.

| Parameter | Value Range (Typical) | Method Implication |

| UV Max ( | 245 nm – 280 nm | The benzofuran conjugated system absorbs strongly here. Use 254 nm for screening; use DAD scan (200-400 nm) to finalize. |

| LogP (Lipophilicity) | 2.5 – 7.0 (High) | Expect long retention times. Start gradients at >30% Organic . |

| pKa (Basic) | 6.0 – 9.0 (if amine present) | Critical: Operate at pH < 4.0 to keep the amine protonated ( |

Stationary Phase Selection: The "Selectivity" Argument

While C18 is the workhorse, it often fails to resolve benzofuran isomers because it relies solely on hydrophobic subtraction. For benzofurans, Phenyl-Hexyl or Biphenyl phases are superior due to electron delocalization.

Mechanism: Stacking

Benzofuran rings are electron-rich. Phenyl-based stationary phases possess

Diagram: Method Development Decision Tree

Caption: Decision matrix for selecting stationary phases based on benzofuran structural complexity.

Experimental Protocol: The Screening Phase

Reagents

-

Solvent A: 0.1% Formic Acid in Water (pH ~2.7) or 10mM Ammonium Formate (pH 3.5).

-

Solvent B: Acetonitrile (ACN) or Methanol (MeOH).[2]

-

Note: MeOH enhances

interactions on Phenyl columns; ACN suppresses them but offers sharper peaks.

-

Step-by-Step Screening Workflow

Step 1: The "Wide" Gradient Run a generic gradient to establish elution range.

-

Column: Agilent Zorbax Eclipse Plus C18 OR Phenomenex Kinetex Biphenyl (100 x 4.6 mm, 3.5 µm).

-

Flow: 1.0 mL/min.[3]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Temp: 30°C.

Step 2: Isomer Resolution Check

If multiple peaks (isomers) are expected but not seen, switch to Methanol as Solvent B and use a Phenyl-Hexyl column. The

Step 3: Tailing Suppression (For Basic Derivatives)

If USP Tailing Factor (

-

Lower pH: Drop to pH 2.0 using 0.1% Trifluoroacetic acid (TFA). Warning: TFA suppresses MS signal.

-

Increase Ionic Strength: Add 20-50 mM Ammonium Acetate. This blocks silanol sites.[4]

-

Temperature: Increase to 45°C to improve mass transfer kinetics.

Case Study: Amiodarone Impurity Profiling

Amiodarone is a classic benzofuran derivative with a basic tertiary amine tail and an iodine-substituted ring.

Challenge: The basic tail causes severe tailing on older silica; the iodine makes it very hydrophobic.

Optimized Protocol (USP Modernized Approach)

| Parameter | Condition | Rationale |

| Column | L1 (C18), High purity, End-capped (e.g., Waters XBridge C18) | High carbon load needed for retention; end-capping prevents silanol interaction. |

| Mobile Phase | Buffer: MeOH: ACN (30:30:40) | Isocratic mode often preferred for QC. Buffer is usually Acetate pH 5.0. |

| pH Control | pH 3.0 - 5.0 | At pH 5.0, the amine is protonated. If tailing persists, lower pH to 3.0. |

| Detection | UV 240 nm | Matches the benzofuran absorption minimum/shoulder for specificity. |

Data Comparison: Solvent Effect on Resolution (

| Solvent System | Column | Resolution ( | Tailing Factor ( |

| ACN / Water | C18 | 1.8 | 1.6 (Tailing) |

| MeOH / Water | Phenyl-Hexyl | 3.2 | 1.1 (Symmetric) |

Interpretation: The Phenyl-Hexyl column in Methanol provides superior selectivity due to the interaction with the benzofuran ring, while also improving peak shape.

Troubleshooting Guide: The "Tailing" Problem

Diagram: Silanol Interaction Mechanism

Caption: Mechanism of peak tailing. Low pH suppresses silanol ionization, preventing electrostatic drag on the analyte.

Quick Fixes:

-

Split Peaks? Check sample solvent.[4] If sample is dissolved in 100% ACN and injected into a high-water mobile phase, the benzofuran precipitates momentarily. Dissolve sample in mobile phase.

-

Retention Drift? Benzofurans are temperature sensitive. Ensure column oven is utilized, not ambient.

References

-

Al-Rimawi, F. (2010).[3] Validation of an HPLC-UV Method for the Determination of Amiodarone Impurities in Tablet Formulations. Pharmaceutical Analytica Acta.[3]

-

Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Waters Knowledge Base.

-

Shimadzu. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu Technical Report.

-

Agilent Technologies. (2017). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Chromatography Online.

-

BenchChem. (2025).[2] Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.

Sources

Application Note: Antimicrobial Profiling of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate

Abstract & Introduction

This application note details the standardized protocols for evaluating the antimicrobial efficacy of Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate . As a derivative of the benzofuran-2-carboxylate scaffold, this compound represents a class of "privileged structures" in medicinal chemistry, known for their ability to interact with diverse biological targets including DNA gyrase and bacterial cell membranes.

The presence of the 3-aminomethyl group introduces a critical basic center, potentially enhancing aqueous solubility and interaction with anionic bacterial cell wall components compared to neutral benzofuran analogs. The ethyl ester moiety at position 2 modulates lipophilicity (

Key Applications:

-

Hit Validation: Determination of Minimum Inhibitory Concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative panels.

-

Pharmacodynamics: Time-kill kinetic profiling.

-

Mechanism of Action (MoA): Preliminary membrane permeability and DNA binding assessments.

Compound Handling & Preparation[1][2][3][4]

Chemical Properties & Storage

-

Compound: Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate[1]

-

Molecular Weight: ~219.24 g/mol (Free base)

-

Physical State: Typically an off-white to pale yellow solid.

-

Storage:

, desiccated. Protect from light. -

Stability Warning: The ethyl ester is susceptible to hydrolysis in alkaline media. Avoid storing in buffers with

for extended periods.

Stock Solution Preparation (Standardized)

Due to the lipophilic nature of the benzofuran core, direct dissolution in aqueous media is often slow. Dimethyl sulfoxide (DMSO) is the required vehicle.

Protocol:

-

Weighing: Accurately weigh

of the compound. -

Solubilization: Add

of sterile, analytical-grade DMSO (100%) to create a-

Note: If the compound is supplied as a Hydrochloride (HCl) salt, correct the mass to account for the counterion weight to ensure the concentration refers to the free base.

-

-

Mixing: Vortex for 30 seconds until fully dissolved. Sonicate for 5 minutes if particulate matter remains.

-

Sterilization: Do not filter sterilize DMSO stocks using standard cellulose membranes (they may dissolve). If sterility is compromised, prepare fresh using aseptic technique.

Protocol A: Broth Microdilution Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07-A10 guidelines.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate: 96-well, U-bottom, untreated polystyrene microplate.

-

Inoculum: Standardized bacterial suspension (

). -

Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative), Sterility Control.

Workflow Diagram

Figure 1: Step-by-step workflow for Broth Microdilution Assay.

Experimental Procedure

-

Dilution Series:

-

In a separate tube, dilute the Master Stock 1:10 with CAMHB to yield

(10% DMSO). -

Add

of CAMHB to columns 2–12 of the 96-well plate. -

Add

of the -

Perform a 2-fold serial dilution: Transfer

from col 1 to col 2, mix, then col 2 to col 3... discard -

Result: Concentration range

. Columns 11 (Growth Control) and 12 (Sterility) receive no drug.

-

-

Inoculation:

-

Prepare a

McFarland bacterial suspension (approx. -

Dilute this suspension 1:150 in CAMHB to reach

. -

Add

of this inoculum to wells in columns 1–11. -

Final Assay Conditions: Drug concentration

; Final DMSO

-

-

Incubation: Seal plate with breathable film. Incubate at

for 16–20 hours (24h for MRSA). -

Analysis: The MIC is the lowest concentration well with no visible turbidity .

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

-

Setup: Prepare tubes with CAMHB containing the compound at

MIC and -

Inoculation: Inoculate to a starting density of

. -

Sampling: Incubate at

with shaking. Remove aliquots at -

Plating: Serially dilute aliquots in PBS and plate onto agar. Count colonies after 24h.

-

Interpretation:

-

Bactericidal:

reduction in CFU/mL relative to the starting inoculum. -

Bacteriostatic:

reduction.

-

Mechanism of Action (MoA) Logic

Benzofuran derivatives often function via two primary pathways. The 3-aminomethyl group specifically suggests potential for DNA intercalation or electrostatic interaction with the membrane.

Figure 2: Potential Mechanisms of Action for Aminomethyl-Benzofurans.

Data Analysis & Quality Control

Acceptance Criteria

-

Growth Control: Must show distinct turbidity (OD600 > 0.2).

-

Sterility Control: Must remain clear.

-

Positive Control: Ciprofloxacin MIC must fall within CLSI QC ranges (e.g., S. aureus ATCC 29213:

).

Calculating IC50 (Optional)

If a full dose-response curve is generated using a plate reader (OD600), fit the data to the Hill Equation:

References

-

Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][3] CLSI, Wayne, PA.

-

RSC Publishing. Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24199296, Ethyl 3-(aminomethyl)-1-benzofuran-2-carboxylate.

-